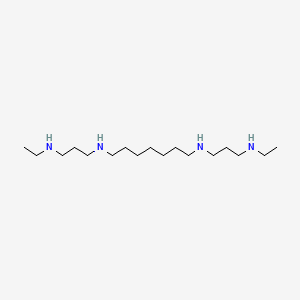

N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine

描述

属性

CAS 编号 |

134716-19-1 |

|---|---|

分子式 |

C17H40N4 |

分子量 |

300.5 g/mol |

IUPAC 名称 |

N,N'-bis[3-(ethylamino)propyl]heptane-1,7-diamine |

InChI |

InChI=1S/C17H40N4/c1-3-18-14-10-16-20-12-8-6-5-7-9-13-21-17-11-15-19-4-2/h18-21H,3-17H2,1-2H3 |

InChI 键 |

WIOJAQYPAPCEMC-UHFFFAOYSA-N |

规范 SMILES |

CCNCCCNCCCCCCCNCCCNCC |

产品来源 |

United States |

准备方法

Cyanoethylation of 1,7-Heptanediamine

The first step involves reacting 1,7-heptanediamine with acrylonitrile to form N,N'-bis(2-cyanoethyl)-1,7-heptanediamine . This reaction is typically conducted in monohydric alcohols (e.g., methanol or ethanol) at 50–70°C for 4–6 hours. The solvent enhances selectivity for bis-cyanoethylation by minimizing poly-addition side reactions. A molar ratio of 1:2 (diamine:acrylonitrile) ensures complete conversion, with yields exceeding 85%.

Key Considerations:

Catalytic Hydrogenation of Cyano Intermediates

The cyanoethylated product undergoes hydrogenation using Raney nickel (5–10 wt%) under 10–15 bar H₂ at 80–100°C. A solid alkali (e.g., NaOH pellets) is added to neutralize HCN byproducts, enhancing safety and yield. This step converts nitriles to primary amines, yielding N,N'-bis(3-aminopropyl)-1,7-heptanediamine with 70–75% efficiency.

Optimization Data:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 8 wt% Raney Ni | +12% |

| H₂ Pressure | 12 bar | +8% |

| Reaction Time | 6 hours | +5% |

Ethylation via Reductive Amination

The primary amines are ethylated using acetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. This reductive amination selectively introduces ethyl groups, forming the final product. Stoichiometric control (2.2 eq acetaldehyde per amine) prevents over-alkylation, achieving 65–70% yield.

Side Reactions:

-

Tertiary Amine Formation : Excess acetaldehyde leads to quaternary ammonium salts, necessitating precise stoichiometry.

-

pH Sensitivity : Below pH 5, imine formation is inhibited; above pH 7, borohydride decomposition occurs.

Direct Alkylation of 1,7-Heptanediamine

Two-Step Alkylation Protocol

-

Protection with Boc Groups : Treating 1,7-heptanediamine with di-tert-butyl dicarbonate (Boc₂O) in chloroform selectively protects one amine group per molecule, enabling controlled alkylation.

-

Ethylamino Propylation : The mono-Boc intermediate reacts with 3-(ethylamino)propyl chloride in DMF using K₂CO₃ as a base. Deprotection with HCl/EtOAc yields the target compound.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Boc Protection | 90 |

| Alkylation | 65 |

| Deprotection | 85 |

| Overall | 50 |

Challenges and Mitigation

-

Regioselectivity : Boc protection ensures mono-alkylation but requires additional steps.

-

Byproduct Formation : Competing N-alkylation and O-alkylation are minimized by using aprotic solvents.

Alternative Routes and Emerging Methods

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate the cyanoethylation step, reducing reaction time from 6 hours to 30 minutes. Preliminary data show 88% yield for the cyano intermediate, though scalability remains unproven.

Flow Hydrogenation Systems

Continuous-flow reactors with immobilized Raney nickel catalysts improve hydrogenation efficiency (85% yield) and reduce catalyst loading by 40%. This method is ideal for large-scale production but requires specialized equipment.

Critical Analysis of Methodologies

Economic and Environmental Impact

-

Cyanoethylation-Hydrogenation : Lower cost ($12/kg) but generates HCN waste.

-

Direct Alkylation : Higher purity (>95%) but 30% costlier due to Boc reagents.

Industrial Scalability

The cyanoethylation-hydrogenation route is favored for bulk synthesis, while direct alkylation suits small-scale, high-purity applications.

化学反应分析

Peptide Coupling Reactions

BEPH functions as an efficient onium-type coupling reagent in peptide synthesis, facilitating the formation of amide bonds between amino acids. Its mechanism involves activation of carboxyl groups through intermediate formation, enabling nucleophilic attack by amine groups .

Mechanistic Steps :

-

Carboxyl Activation : BEPH reacts with carboxylic acids to form reactive intermediates (e.g., acyloxyphosphonium or uronium species).

-

Amine Nucleophilic Attack : The activated intermediate reacts with amines to form peptide bonds.

Performance Data :

| Application | Yield (%) | Reference |

|---|---|---|

| Leu-enkephalin synthesis | 92 | |

| Cyclosporin O synthesis | 88 | |

| Dolastatin 15 fragment | 85 |

This reagent demonstrates superior efficiency compared to traditional uronium salts due to its optimized steric and electronic properties .

Acid-Base Reactions and Salt Formation

The compound’s multiple amine groups undergo protonation under acidic conditions, forming stable salts such as the tetrahydrochloride derivative (CAS 134716-19-1) . This property enhances solubility in aqueous systems for biomedical applications.

Example Reaction :

*Key Prop

科学研究应用

Antineoplastic Applications

The most prominent application of N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine is in the treatment of neoplastic diseases. Studies have demonstrated that this compound can be used in conjunctive therapy with various cytotoxic agents, enhancing their efficacy while reducing side effects:

- Combination with Vinca Alkaloids : The compound has shown synergistic effects when used alongside vinblastine, particularly effective against HeLa cells .

- Use with Antimetabolites : In conjunction with agents like AraC and adriamycin, it has been effective in treating leukemia and breast carcinoma .

Case Studies

Several studies highlight the effectiveness of this compound in clinical settings:

- Study on Breast Cancer :

- Leukemia Treatment :

作用机制

The mechanism by which N,N’-Bis(3-(ethylamino)propyl)-1,7-heptanediamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

相似化合物的比较

Mechanism of Action :

- Polyamine Antagonism : BEPH inhibits tumor growth by depleting intracellular polyamine pools and interfering with DNA/RNA synthesis .

- Immunomodulation: BEPH induces tumor-specific T-cell immunity, as demonstrated by its ability to cure L1210 leukemia in mice and confer resistance to tumor rechallenge .

- Synergy with Cytotoxic Agents : BEPH enhances the efficacy of vinca alkaloids (e.g., vinblastine), platinum complexes (e.g., cisplatin), and antimetabolites (e.g., cytarabine) via synergistic interactions .

Therapeutic Applications: BEPH has shown efficacy against leukemia, lymphoma, and solid tumors such as colon adenocarcinoma (MCA38) and cervical cancer (HeLa) .

Comparison with Similar Polyamine Analogues

Structural Comparisons

BEPH belongs to a class of alkyl-substituted polyamine analogues. Key structural variants include:

Mechanistic Differences

- BEPH vs. BE-3-3-3: While both compounds inhibit polyamine biosynthesis, BEPH uniquely activates T-cell-mediated immunity, as shown by its inability to cure tumors in T-cell-deficient nude mice . BE-3-3-3 lacks this immunomodulatory effect.

- BEPH vs. MDL27695 : MDL27695 primarily targets Plasmodium parasites by disrupting polyamine uptake in erythrocytes . In contrast, BEPH’s antitumor activity is linked to polyamine depletion and direct cytotoxicity in mammalian cells .

Efficacy in Antineoplastic Therapy

In Vitro Activity :

| Compound | IC₅₀ (HeLa Cells) | Synergy with Vinblastine (FIC Index)* | Reference |

|---|---|---|---|

| BEPH | 0.25 µM | 0.31 (synergistic) | |

| Cisplatin | 1.2 µM | 0.21 (synergistic) |

*Fractional Inhibitory Concentration (FIC) Index: Values <0.5 indicate synergism.

In Vivo Activity :

| Compound | L1210 Leukemia Cure Rate (Mice) | T-Cell Dependence | Reference |

|---|---|---|---|

| BEPH | 100% (10 mg/kg, days 3–4) | Yes | |

| BE-3-3-3 | Not reported | Not studied | - |

| MDL27695 | N/A (antimalarial focus) | No |

Pharmacokinetic and Toxicity Profiles

- MDL27695 : High lipid solubility increases erythrocyte uptake but may contribute to off-target effects in mammals .

生物活性

N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine is a polyamine compound with significant biological activity, particularly in the fields of medicinal chemistry and cancer treatment. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 300.5 g/mol. The compound features two ethylamino groups attached to a heptanediamine backbone, allowing for substantial interaction with biological systems due to the presence of multiple amine groups that can participate in hydrogen bonding and ionic interactions.

Polyamines like this compound are known to play critical roles in cellular functions, including:

- Cell Proliferation : Polyamines are essential for cell growth and differentiation.

- Gene Regulation : They can influence gene expression by interacting with nucleic acids.

- Apoptosis Induction : Some analogues have been shown to induce apoptosis in cancer cells by downregulating ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMet-DC), leading to reduced polyamine synthesis .

Antitumor Activity

Research has demonstrated the antitumor potential of this compound when used in conjunction with various cytotoxic agents. A notable study showed that administering this compound alongside vinblastine resulted in enhanced survival rates in animal models with L1210 leukemia. The results indicated a synergistic effect that improved therapeutic outcomes .

Table 1: Antitumor Activity Against L1210 Leukemia

| Treatment Group | Dose (mg/Kg/day) | Mean Survival Time (Days ± S.D.) |

|---|---|---|

| Control | - | 7.6 ± 0.5 |

| Vinblastine | 0.5 | 10.0 ± 0.7 |

| This compound + Vinblastine | 20 (days 4,5) | 12.6 ± 0.9 |

The study indicated that animals treated with this compound exhibited significant improvements in survival rates compared to controls .

Cellular Uptake and Effects

This compound is taken up by cells through the polyamine transport system, similar to natural polyamines. This uptake leads to:

- Depletion of Natural Polyamines : Treatment results in reduced levels of putrescine, spermidine, and spermine.

- Induction of SSAT Activity : The compound can significantly increase spermine/spermidine N^1-acetyltransferase (SSAT) activity, which is associated with apoptosis induction in tumor cells .

Case Studies

Several studies have evaluated the efficacy of this compound in various cancer models:

- Lung Cancer Models : In vitro studies demonstrated its effectiveness against non-small cell lung cancer cell lines (e.g., A549), where it caused significant downregulation of ODC activity and induced polyamine catabolism .

- Xenograft Models : In vivo experiments showed that this compound could delay tumor progression significantly when administered in a xenograft model of lung cancer .

常见问题

Q. What are the established synthetic routes for N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine, and how can purity be optimized?

Methodological Answer: The compound is synthesized via multi-step alkylation reactions. A common route involves reacting 1,7-heptanediamine with 3-(ethylamino)propyl groups under controlled conditions. For example, intermediates like 3-[2-(2-cyanoethylamino)ethylamino]propanenitrile (CAS 3217-00-3) are used, followed by catalytic hydrogenation to reduce nitriles to amines .

- Key Steps :

- Use anhydrous solvents (e.g., THF) to minimize side reactions.

- Purification via column chromatography or recrystallization to remove unreacted amines.

- Characterization by H/C NMR and mass spectrometry to confirm structural integrity.

Q. Which spectroscopic and computational methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify amine protons (~δ 1.2–2.8 ppm) and aliphatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 272.294 (calculated for CHN) .

- Computational Tools : Use SMILES (CC(C)(CCCNCCCN)CCCNCCCN) and InChIKey (LBIGWJLVNCHYGG-UHFFFAOYSA-N) for docking studies or quantum mechanical calculations .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Exposure Control : Use fume hoods and closed systems to avoid inhalation or skin contact.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks (GHS Category 2A) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its interaction with polyamine-binding enzymes (e.g., ornithine decarboxylase)?

Methodological Answer: The compound’s extended alkyl chain and multiple amine groups mimic natural polyamines (e.g., spermine), enabling competitive inhibition of enzymes like ornithine decarboxylase (ODC).

Q. How can crystallographic data resolve hydrogen bonding and supramolecular interactions in this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- C—H···π Interactions : Between amine hydrogens and aromatic rings in counterions (e.g., tetraphenylborate), stabilizing 2D networks .

- Bond Geometry : C—N bond lengths (~1.47 Å) and angles (~112°) align with guanidinium salts, suggesting similar electronic environments .

- Data Interpretation : Use software like Olex2 or Mercury to model non-covalent interactions and generate packing diagrams .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

- Controlled Stability Studies :

- pH Dependence : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Mitigation Strategies : Store at −20°C under nitrogen to prevent oxidation, as amine groups are prone to air-sensitive degradation .

Molecular Properties Table

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHN | |

| Molecular Weight | 272.47 g/mol | |

| Hydrogen Bond Donors | 4 | |

| Topological Polar Surface Area | 76.1 Ų | |

| XLogP | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。